molecular formula C9H5BrFN B2972448 6-Bromo-4-fluoroquinoline CAS No. 1713240-89-1

6-Bromo-4-fluoroquinoline

Cat. No. B2972448
CAS RN: 1713240-89-1
M. Wt: 226.048
InChI Key: MQVFPKGAAGLDDB-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroquinoline is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is a dihalogenated quinoline, a benzene-fused pyridine bicyclic heterocycle . The empirical formula is C9H5BrFN and it has a molecular weight of 226.05 .


Synthesis Analysis

Fluoroquinolones, including this compound, are synthesized through various approaches to the quinolone system. This includes all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .


Molecular Structure Analysis

The molecular structure of this compound includes a bromide group and a fluoride group attached to a quinoline core . The SMILES string representation of the molecule is Fc1ccc2nccc(Br)c2c1 .


Chemical Reactions Analysis

The reactivity of 4-bromo-6-fluoroquinoline includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 226.05 g/mol . The melting point is between 77 °C and 78 °C .

Scientific Research Applications

6-Bromo-4-fluoroquinolineuoroquinoline has a wide range of scientific research applications. It is widely used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and biomolecules. It is also used in the development of new drugs and medicines, as it can be used to modify the structure of existing drugs and create new ones with improved properties. In addition, 6-bromo-4-fluoroquinoline is used in the synthesis of fluorescent dyes, which are used in various biomedical applications, such as imaging and diagnostics.

Mechanism of Action

Target of Action

6-Bromo-4-fluoroquinoline is a derivative of quinolone, a class of compounds that are widely used as active pharmaceutical ingredients . The primary targets of quinolones are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolones interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the activity of DNA gyrase and DNA topoisomerase IV, preventing the bacteria from replicating its DNA and leading to cell death .

Biochemical Pathways

The action of quinolones affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and DNA topoisomerase IV, quinolones disrupt the process of DNA supercoiling, a critical step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting its growth and proliferation .

Pharmacokinetics

Quinolones, in general, are known for their good oral bioavailability and broad tissue distribution . These properties contribute to their effectiveness as antibacterial agents.

Result of Action

The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to bacterial cell death . On a cellular level, this results in the effective elimination of bacterial infections. Quinolones have been used to treat a variety of infections, including urinary tract infections, respiratory infections, and certain types of gastrointestinal infections .

Action Environment

The action of this compound, like other quinolones, can be influenced by various environmental factors. For instance, the presence of metal cations such as magnesium and calcium can interfere with the activity of quinolones . Additionally, the pH of the environment can affect the absorption and distribution of quinolones in the body . Understanding these factors is crucial for optimizing the use of this compound and other quinolones in clinical settings.

Advantages and Limitations for Lab Experiments

6-Bromo-4-fluoroquinolineuoroquinoline is a useful compound for laboratory experiments, as it is easily synthesized and has a wide range of applications. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 6-bromo-4-fluoroquinoline is toxic and should be handled with care. In addition, it is important to note that the compound is not water-soluble, so it must be dissolved in an organic solvent before use.

Future Directions

The potential applications of 6-bromo-4-fluoroquinoline are far-reaching and there are many future directions that can be explored. Some potential future directions include the development of new drugs and medicines, the development of fluorescent dyes for biomedical applications, and the study of the mechanism of action of the compound. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.

Synthesis Methods

6-Bromo-4-fluoroquinolineuoroquinoline can be synthesized by several methods. The most common method is the reaction of 4-fluoropyridine with bromine in dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature. In this reaction, the bromine acts as a nucleophile and reacts with the 4-fluoropyridine to form 6-bromo-4-fluoroquinoline. This method is simple and cost-effective, and can be used to synthesize this compound in large quantities.

Safety and Hazards

6-Bromo-4-fluoroquinoline may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . This suggests that 6-Bromo-4-fluoroquinoline could potentially interact with various enzymes and proteins in a biochemical context, although specific interactions have not been reported.

Cellular Effects

Given its chemical structure and reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

properties

IUPAC Name

6-bromo-4-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVFPKGAAGLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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